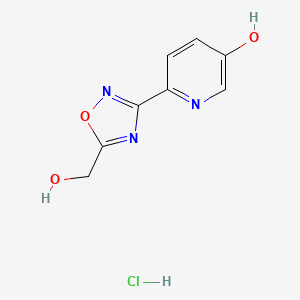
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is a complex organic compound that features both pyridine and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-hydroxypyridine with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group on the pyridine ring can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of 6-(5-(Carboxyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol.
Reduction: Formation of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-amine.
Substitution: Formation of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-yl chloride.
Wissenschaftliche Forschungsanwendungen
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
Gaboxadol: A compound with a similar pyridine-oxadiazole structure but used as a sleep aid.
Uniqueness
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is unique due to its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8ClN3O3 |
|---|---|
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
6-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H7N3O3.ClH/c12-4-7-10-8(11-14-7)6-2-1-5(13)3-9-6;/h1-3,12-13H,4H2;1H |
InChI-Schlüssel |
XNDGZFUMJWOFOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)C2=NOC(=N2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)




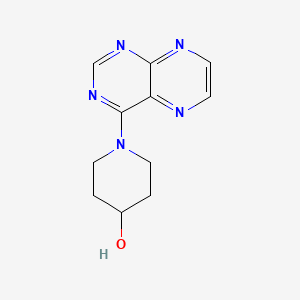
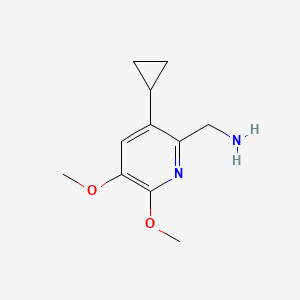
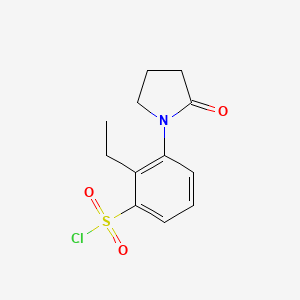


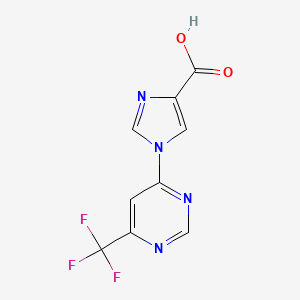
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)


